molecular formula C13H9BrN2 B186887 2-(4-Bromophenyl)benzimidazole CAS No. 2622-74-4

2-(4-Bromophenyl)benzimidazole

Cat. No.: B186887
CAS No.: 2622-74-4
M. Wt: 273.13 g/mol
InChI Key: YRWMGOSKROWAIT-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)benzimidazole is an organic compound with the chemical formula C13H9BrN2 and a molecular weight of 273.13 g/mol . It is a derivative of benzimidazole, featuring a bromine atom attached to the para position of the phenyl ring. This compound is known for its applications in various fields, including medicinal chemistry and material science.

Mechanism of Action

Target of Action

2-(4-Bromophenyl)benzimidazole, also known as 2-(4-Bromophenyl)-1H-benzo[d]imidazole, is a type of benzimidazole derivative. Benzimidazoles are known to exhibit a wide range of biological activities, including anticancer . The primary targets of this compound are likely to be cancer cells, given the anticancer activities of benzimidazole derivatives .

Mode of Action

Benzimidazoles are known to interact with their targets through various mechanisms, depending on the substitution pattern around the nucleus . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .

Biochemical Pathways

Benzimidazoles are known to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

A study on benzimidazole derivatives suggests that these compounds have significant results within the close agreement of the lipinski’s rule of five and qikprop rule within the range . This suggests that this compound may have good bioavailability.

Result of Action

Given the anticancer activities of benzimidazole derivatives, it can be inferred that this compound may inhibit the proliferation of cancer cells .

Action Environment

It’s worth noting that benzimidazoles are good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, 01 M NaOH or salt solutions . This suggests that the compound may retain its activity in a variety of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)benzimidazole typically involves the condensation of o-phenylenediamine with 4-bromobenzaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which cyclizes to form the benzimidazole ring. The reaction can be catalyzed by acids such as hydrochloric acid or sulfuric acid, and it is usually carried out under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or chromatography techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromophenyl)benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(4-Bromophenyl)benzimidazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-(4-Bromophenyl)benzimidazole is unique due to the presence of the bromine atom, which significantly influences its chemical and biological properties. The bromine atom enhances the compound’s ability to participate in halogen bonding, increasing its potency in biological applications. Additionally, the bromine atom affects the compound’s electronic properties, making it suitable for specific industrial applications .

Properties

IUPAC Name

2-(4-bromophenyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWMGOSKROWAIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80301527
Record name 2-(4-Bromophenyl)benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80301527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2622-74-4
Record name 2622-74-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144032
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-Bromophenyl)benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80301527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium bisulfite (14.4 g) is added to 4-bromobenzaldehye (17.1 g) in ethanol (100 mL) and the mixture stirred at reflux for 15 minutes. 1,2-Diaminobenzene (10 g) is added and the mixture stirred at reflux for 16 hours. The solvent is evaporated and the residue is washed with water and ethanol to afford 18.0 g of the title compound as a beige solid.
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

o-Phenylenediamine 7.79 g (72 mmole), 4-bromobenzaldehyde 16 g (87 mmole), and 2.8 g of PTSA (14 mmole) was stirred in 150 ml of Toluene, the reaction mixture was then heated to reflux for 16 hours, after cooling, the reaction mixture was extracted with water, and then the organic layer was evaporated to dry, the residue was then recrystallized with acetone to get 12.69 g of product (yield=64.54%).
Quantity
7.79 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
64.54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-(4-Bromophenyl)benzimidazole in the development of luminescent materials?

A1: this compound acts as a cyclometalating ligand in the synthesis of iridium (III) complexes, specifically forming a stable bond with the iridium ion through its nitrogen atom and the carbon atom at the 2-position of the benzimidazole ring []. This type of coordination creates a rigid structure within the complex, enhancing the probability of radiative decay pathways, which are crucial for achieving efficient phosphorescent emission.

Q2: How does the choice of ancillary ligand influence the emission color of the iridium complex containing this compound?

A2: The provided research demonstrates that using 5,5'-dimethyl-2,2'-dipyridyl as the ancillary ligand, alongside this compound, results in an iridium complex that emits yellow light with a peak at 562 nm []. This emission color can be attributed to the specific energy gap between the excited state and ground state of the complex, which is influenced by the electronic properties of both the cyclometalating ligand (this compound) and the ancillary ligand (5,5'-dimethyl-2,2'-dipyridyl). Modification of the ancillary ligand structure can potentially shift the energy levels within the complex, leading to different emission colors.

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